molecular formula C9H15NO2 B13075631 2-Amino-6,6-dimethylhept-4-ynoic acid

2-Amino-6,6-dimethylhept-4-ynoic acid

Cat. No.: B13075631
M. Wt: 169.22 g/mol
InChI Key: OURDSQVJLLVWCA-UHFFFAOYSA-N
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Description

2-Amino-6,6-dimethylhept-4-ynoic acid is a unique organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its distinctive structure, which includes an amino group, a dimethylhept-4-ynoic acid backbone, and a terminal alkyne group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 2-Amino-6,6-dimethylhept-4-ynoic acid involves several steps, including addition, condensation, cyclization, and methoxylation reactions . The general synthetic route can be summarized as follows:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for the methoxylation reaction.

Chemical Reactions Analysis

2-Amino-6,6-dimethylhept-4-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.

Scientific Research Applications

2-Amino-6,6-dimethylhept-4-ynoic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making the compound valuable in drug discovery and therapeutic applications.

Comparison with Similar Compounds

2-Amino-6,6-dimethylhept-4-ynoic acid can be compared with other similar compounds, such as Fmoc-(2S)-2-Amino-6,6-dimethylhept-4-ynoic acid . While both compounds share a similar backbone structure, the presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group in the latter makes it more suitable for peptide synthesis. The unique structural features of this compound, such as the terminal alkyne group, provide it with distinct reactivity and selectivity, making it a valuable asset in various research and industrial applications.

Biological Activity

2-Amino-6,6-dimethylhept-4-ynoic acid, also known as (2S)-2-amino-6,6-dimethylhept-4-ynoic acid, is a chiral α-amino acid characterized by a unique structure that includes a terminal alkyne functional group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound features a six-carbon backbone with two methyl groups at the 6-position and an alkyne group at the 4-position. This configuration contributes to its steric and electronic properties, influencing its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
CAS Number2757961-43-4
SolubilitySoluble in water
Chiral CenterYes (S configuration)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to inhibit specific enzyme activities by binding to their active sites, thereby blocking substrate access. This inhibition can lead to significant biological effects, including anti-inflammatory and anti-cancer activities.

Case Studies

  • Antitumor Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values ranging from 4.7 nM to 19.8 nM were reported, demonstrating potent activity against this cell line .
    • A375 (melanoma) : Similar studies confirmed significant inhibition of cell growth, indicating its potential as an antitumor agent.
  • Cytotoxicity Against Other Cell Lines : The compound has also shown effectiveness against:
    • HeLa (cervical cancer) : Exhibiting IC50 values around 26.3 nM .
    • U2OS (osteosarcoma) : Demonstrated IC50 values of 56 µM .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

CompoundIC50 (nM)Activity Type
This compound4.7 - 19.8Antitumor
Odoamide26.3Cytotoxic
RomidepsinVariesAnticancer

Pharmacological Profile

The pharmacological profile of this compound suggests that it may act through multiple pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Growth Factors : It potentially inhibits growth factor signaling pathways critical for tumor progression.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-6,6-dimethylhept-4-ynoic acid

InChI

InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)

InChI Key

OURDSQVJLLVWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCC(C(=O)O)N

Origin of Product

United States

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